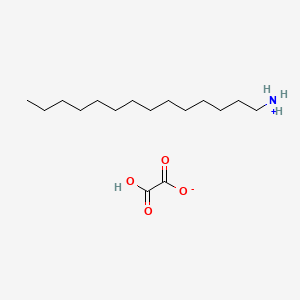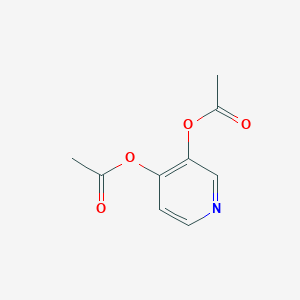
3,4-Pyridinediol,3,4-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Pyridinediol,3,4-diacetate is an organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, where the hydroxyl groups at positions 3 and 4 are acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinediol,3,4-diacetate typically involves the acetylation of pyridine-3,4-diol. One common method is to react pyridine-3,4-diol with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring the reaction progress and ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Pyridinediol,3,4-diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,4-dione derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, regenerating pyridine-3,4-diol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups under basic conditions.
Major Products Formed
Oxidation: Pyridine-3,4-dione derivatives.
Reduction: Pyridine-3,4-diol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Pyridinediol,3,4-diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its acetylated form makes it a useful intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetylated substrates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Pyridinediol,3,4-diacetate depends on its specific application. In biological systems, the acetyl groups can be hydrolyzed by esterases, releasing the active pyridine-3,4-diol. This diol can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3,4-diol: The non-acetylated form of the compound, which has hydroxyl groups at positions 3 and 4.
Pyridine-3,4-dione: An oxidized form of the compound with carbonyl groups at positions 3 and 4.
3,4-Dihydroxypyridine: Another hydroxylated derivative of pyridine.
Uniqueness
3,4-Pyridinediol,3,4-diacetate is unique due to its acetylated hydroxyl groups, which can influence its reactivity and interactions with other molecules. The acetyl groups can be selectively removed or substituted, providing a versatile platform for chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological studies.
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
(3-acetyloxypyridin-4-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-5-9(8)14-7(2)12/h3-5H,1-2H3 |
Clé InChI |
UAAPSWZXQNDKRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=NC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
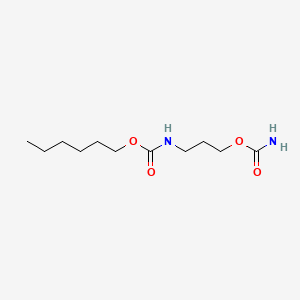
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
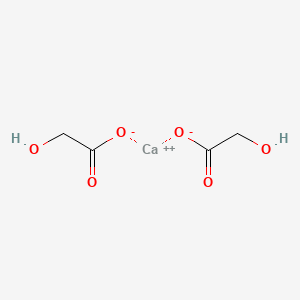
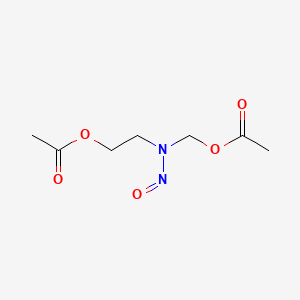
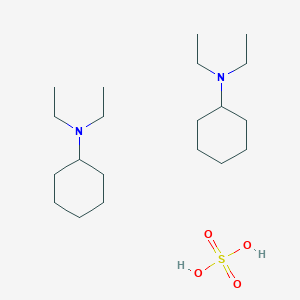


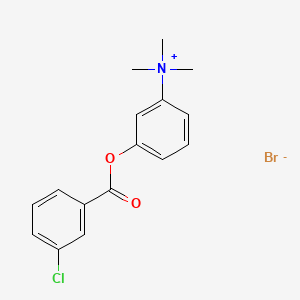
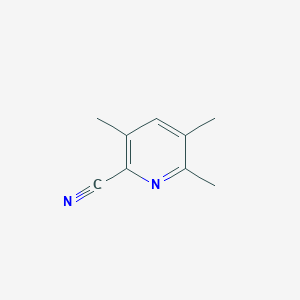

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
